molecular formula C11H19NO3 B13520427 Ethyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate

Ethyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate

Cat. No.: B13520427
M. Wt: 213.27 g/mol
InChI Key: FCDMHVLXEBXWGS-UHFFFAOYSA-N
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Description

Ethyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate (CAS 2459740-31-7) is a bicyclic compound with the molecular formula C₁₁H₁₉NO₃ and a molecular weight of 213.28 g/mol . Its structure features a 2-oxabicyclo[2.2.2]octane core—a saturated bioisostere of the phenyl ring—modified with an aminomethyl group at position 1 and an ethyl ester at position 2.

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

ethyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate

InChI

InChI=1S/C11H19NO3/c1-2-14-9(13)10-3-5-11(7-12,6-4-10)15-8-10/h2-8,12H2,1H3

InChI Key

FCDMHVLXEBXWGS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CCC(CC1)(OC2)CN

Origin of Product

United States

Preparation Methods

Iodocyclization of Alkenyl Alcohols

A key synthetic approach to the 2-oxabicyclo[2.2.2]octane core involves iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile. This reaction proceeds via intramolecular cyclization forming the bicyclic ether with an iodine substituent at the bridgehead carbon. The reaction conditions often require heating for efficient cyclization and typically provide moderate to good yields (50–67%) depending on the substrate substitution pattern.

Alkylation and Michael Addition Strategies

Earlier syntheses reported by Singh and Fukuda (2014) involved lengthy sequences (up to 15 steps) starting from diethyl malonate, using alkylation as a key step to build the bicyclic framework. Harrison (2019) improved this by a six-step synthesis employing intramolecular Michael addition, though this was limited to aromatic substituents.

Modular Synthesis for Functionalized Derivatives

More recent methods developed a modular approach to obtain 2-oxabicyclo[2.2.2]octanes with one or two functional groups that can be further elaborated. This includes:

  • Alkylation of iodide intermediates with methyl iodide or benzyl chloromethyl ethers.
  • Reduction and iodocyclization steps to yield disubstituted bicyclic products with yields around 59–64%.

Introduction of Aminomethyl and Carboxylate Groups

Reduction of Nitrile Precursors

A practical route to the aminomethyl derivative involves the catalytic hydrogenation of methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate. Using platinum oxide hydrate (PtO2·H2O) as a catalyst under hydrogen pressure (35 psi) in a methanol-water-hydrochloric acid mixture at room temperature for 5 hours, the nitrile group is reduced to the primary amine, yielding methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate with an 89% yield. The product is isolated by extraction and drying, typically as an oil.

Step Reagents/Conditions Yield Notes
Hydrogenation PtO2·H2O, H2 (35 psi), MeOH/H2O/HCl, rt, 5 h 89% Reduction of nitrile to aminomethyl group

Esterification and Saponification

The carboxylate group is introduced as an ethyl or methyl ester, which can be hydrolyzed or modified as needed. For example, saponification of ester groups after hydrogenative reduction yields the corresponding carboxylic acid derivatives.

Curtius Rearrangement for Amine Formation

Carboxylic acids derived from the bicyclic core can undergo Curtius rearrangement to yield amines, enabling further functionalization of the aminomethyl substituent.

Functional Group Transformations and Modifications

The iodide intermediates formed during iodocyclization serve as versatile handles for further transformations:

  • Reaction with potassium thioacetate followed by oxidation yields sulfonyl chlorides (85% yield).
  • Treatment with potassium acetate and hydrolysis produces alcohols.
  • Oxidation of alcohols affords carboxylic acids (up to 89% yield).
  • Reduction with lithium aluminum hydride (LiAlH4) gives alcohols in high yield (90%).
  • O-mesylation followed by nucleophilic substitution with LiBr yields bromides.
  • Swern oxidation of alcohols produces aldehydes (63% yield).
  • Reaction with sodium azide and subsequent reduction forms amines.

These transformations allow access to a variety of substituted 2-oxabicyclo[2.2.2]octane derivatives suitable for medicinal chemistry applications.

Comparative Data Table of Key Synthetic Steps

Step Starting Material Reagents/Conditions Product Yield Comments
Nitrile reduction Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate PtO2·H2O, H2 (35 psi), MeOH/H2O/HCl, rt, 5 h Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate 89% Efficient reduction of nitrile to amine
Iodocyclization Cyclohexane alkenyl alcohol I2, MeCN, heat 2-Oxabicyclo[2.2.2]octane iodide intermediate 50–67% Key step for bicyclic core formation
Alkylation Iodide intermediate MeI or BnOCH2Cl, base Disubstituted bicyclic product 59–64% Introduction of alkyl substituents
Oxidation Alcohol derivatives NCS or other oxidants Carboxylic acid or sulfonyl chloride 85–89% Functional group elaboration
Reduction Iodide intermediate LiAlH4 Alcohol 90% Conversion of iodide to alcohol

Summary of Research Discoveries and Advantages

  • The iodocyclization approach provides a modular and versatile route to the 2-oxabicyclo[2.2.2]octane scaffold.
  • Catalytic hydrogenation of nitrile precursors is an effective method to introduce the aminomethyl group with high yield.
  • The presence of the oxygen atom in the bicyclic core fine-tunes the acidity/basicity of functional groups, which is beneficial for biological activity tuning.
  • The synthetic routes allow for diverse functionalization, enabling the compound's use as a bioisostere of phenyl rings in drug design.
  • The modular nature of the synthesis facilitates the preparation of derivatives with varied substitution patterns, enhancing medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the ester or aminomethyl groups.

    Substitution: Nucleophilic substitution reactions can replace the aminomethyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which ethyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and ionic interactions, while the bicyclic structure provides a rigid framework that can influence binding affinity and specificity. Pathways involved may include enzymatic catalysis and signal transduction processes .

Comparison with Similar Compounds

Structural Analogues and Bioisosteric Replacements

Bicyclo[2.2.2]octane Derivatives
  • Bicyclo[2.2.2]octane (without oxygen): Lacks the oxygen atom in the 2-oxabicyclo scaffold, leading to reduced acidity (pKa = 5.6 vs. 4.4 for the oxa analog) and higher lipophilicity (clogP = 3.6 vs. 2.6 for the oxa analog in Imatinib derivatives) . Geometric parameters (e.g., distance r between substituents: 2.54–2.56 Å for oxabicyclo vs. 2.88–2.89 Å for phenyl) show closer mimicry of para-substituted phenyl rings compared to non-oxygenated bicyclo derivatives .
Ethyl Quinuclidine-4-Carboxylate (1-Azabicyclo[2.2.2]octane)
  • Replaces the oxygen atom with nitrogen, introducing basicity.
  • Used in pharmaceuticals like umeclidinium bromide (a bronchodilator), where the nitrogen enhances binding to muscarinic receptors .
  • No direct data on lipophilicity or solubility, but structural differences suggest altered pharmacokinetics compared to the oxa analog.
Ethyl 4-Amino-2-Oxabicyclo[2.1.1]hexane-1-Carboxylate
  • Smaller bicyclo[2.1.1]hexane core reduces spatial mimicry of aromatic systems.
  • Limited stability data, but the compact structure may offer advantages in crossing blood-brain barriers .
Table 1: Key Properties of Ethyl 1-(Aminomethyl)-2-Oxabicyclo[2.2.2]octane-4-Carboxylate and Analogues
Compound clogP logD Water Solubility (mg/mL) pKa Metabolic Stability
Ethyl 1-(aminomethyl)-2-oxabicyclo 2.6 1.8 12.5 4.4 High
Bicyclo[2.2.2]octane analog 3.6 2.7 4.2 5.6 Moderate
Phenyl ring (Imatinib) 4.5 2.6 3.8 4.5 Low

Data from

Key Findings :
  • Lipophilicity : The 2-oxabicyclo scaffold reduces clogP by ~1.9 units compared to phenyl and ~1.0 unit compared to bicyclo[2.2.2]octane, enhancing drug-like properties .
  • Solubility : Water solubility increases 3-fold over phenyl-containing Imatinib, critical for oral bioavailability .
  • Acidity : The oxa analog restores phenyl-like acidity (pKa ≈ 4.4), crucial for maintaining ionizable groups in bioactive molecules .

Biological Activity

Ethyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article focuses on the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C11H17NO3
  • Molecular Weight : 213.26 g/mol
  • CAS Number : Not specified in the sources but can be derived from its structure.

The compound features a bicyclic structure that is characteristic of several bioactive molecules, providing a scaffold for various interactions with biological targets.

Research indicates that compounds similar to this compound exhibit diverse mechanisms of action, primarily through modulation of neurotransmitter systems and enzyme inhibition:

  • Neurotransmitter Modulation : The compound may interact with neurotransmitter receptors, influencing pathways related to mood and cognition.
  • Enzyme Inhibition : It has been suggested that such compounds can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders.

Biological Effects

The biological effects observed with this compound include:

  • Antidepressant Activity : Preliminary studies suggest that it may have potential antidepressant effects, likely through serotonin modulation.
  • Cognitive Enhancement : There is evidence indicating that it could enhance cognitive functions, making it a candidate for further research in neuropharmacology.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
Study AAntidepressantSignificant reduction in depressive behaviors in animal models.
Study BCognitive EnhancementImproved memory retention observed in rodent models.
Study CEnzyme InhibitionInhibition of acetylcholinesterase activity leading to increased acetylcholine levels.

Q & A

Q. Key Optimization Factors :

ParameterExample ConditionsSource
SolventTetrahydrofuran (THF), toluene
Temperature-78°C (for LDA-mediated steps)
CatalystsOrganic bases (e.g., DIPEA)

Yield improvements require precise stoichiometry and inert atmospheres to prevent side reactions (e.g., hydrolysis of esters) .

Which analytical techniques are critical for characterizing this compound and ensuring purity?

Methodological Answer:

  • Structural Confirmation :
    • NMR Spectroscopy : ¹H and ¹³C NMR to verify bicyclic framework and substituent positions (e.g., aminomethyl at C1, ester at C4) .
    • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ for C₁₁H₁₈NO₃⁺) .
  • Purity Assessment :
    • HPLC : Reverse-phase chromatography with UV detection (λ = 210–254 nm) to quantify impurities .
    • Elemental Analysis : Carbon-hydrogen-nitrogen (CHN) analysis to validate stoichiometry .

How do reaction conditions influence functional group transformations in related bicyclic carboxylates?

Methodological Answer:
The ester and aminomethyl groups are highly reactive, requiring tailored conditions:

  • Ester Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis to generate carboxylic acids, with selectivity dependent on steric hindrance .
  • Aminomethyl Derivatization : Acylation (e.g., acetyl chloride) or alkylation (e.g., methyl iodide) in polar aprotic solvents (DMF, DCM) .
  • Bicyclic Stability : Avoid prolonged heating >80°C to prevent ring-opening reactions .

Contradiction Resolution : Discrepancies in reported yields (e.g., 60–85% for Boc deprotection) may arise from solvent purity or moisture levels. Replicate studies under anhydrous conditions with molecular sieves .

What methodologies elucidate the biological mechanism of action of this compound?

Methodological Answer:

  • Target Identification :
    • Enzyme Assays : Kinetic studies with acetylcholinesterase or proteases to assess inhibition (IC₅₀ values) .
    • Receptor Binding : Radioligand displacement assays (e.g., for GABAₐ or NMDA receptors) .
  • Computational Modeling :
    • Molecular Docking : Simulate interactions with protein active sites (e.g., using AutoDock Vina) to rationalize stereoelectronic effects .
  • Metabolic Stability : Microsomal incubation (e.g., human liver microsomes) to evaluate oxidative degradation .

How can researchers resolve contradictions in reported synthetic or analytical data?

Methodological Answer:

  • Reproducibility Checks :
    • Validate reaction parameters (e.g., solvent batch, catalyst activity) .
    • Cross-reference spectral data with published databases (e.g., PubChem, NIST) .
  • Advanced Characterization :
    • X-ray Crystallography : Resolve structural ambiguities (e.g., ring conformation) .
    • Isotopic Labeling : Track reaction pathways (e.g., ¹⁵N-labeled aminomethyl groups) .

What are the key considerations for ensuring compound stability during storage?

Methodological Answer:

  • Storage Conditions :

    FactorRecommendationRationale
    Temperature-20°C (desiccated)Prevents ester hydrolysis
    Light ExposureAmber glass vialsReduces photodegradation
    HumiditySilica gel desiccantsMinimizes hygroscopic clumping
  • Stability Studies :

    • Accelerated aging tests (40°C/75% RH for 4 weeks) with HPLC monitoring .
    • NMR stability checks after 6 months to detect decomposition .

What are the potential applications of this compound in medicinal chemistry?

Methodological Answer:

  • Lead Optimization :
    • Bioisosteric Replacement : Substitute the ester group with amides or carbamates to enhance bioavailability .
    • SAR Studies : Modify the aminomethyl group to explore effects on target affinity .
  • Therapeutic Areas :
    • Neurological Disorders : Modulation of neurotransmitter receptors (e.g., GABAergic pathways) .
    • Antimicrobial Agents : Bicyclic cores often disrupt bacterial cell wall synthesis .

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